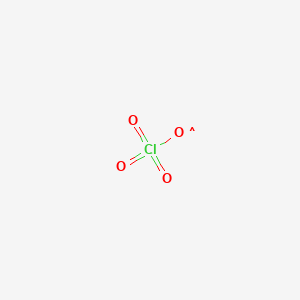

Tetraoxidochlorine(.)

Description

Overview of Chlorine Oxide Radicals and Their Chemical Significance

A radical is an atom or group of atoms that possesses one or more unpaired electrons. researchgate.net This unpaired electron makes radicals highly reactive and unstable compared to non-radical species. youtube.comyoutube.com The family of chlorine oxide radicals (ClOx, where x=1-4) represents a significant class of inorganic radicals that have been the subject of extensive study due to their important roles in various chemical processes. researchgate.netresearchgate.net

The chlorine oxide family includes species such as chlorine monoxide (ClO·), chlorine dioxide (ClO₂·), chlorine trioxide (ClO₃·), and the subject of this article, tetraoxidochlorine(.) (ClO₄·). researchgate.net These radicals are key intermediates in atmospheric chemistry, particularly in catalytic cycles that lead to ozone depletion in the stratosphere. researchgate.net Their high reactivity and involvement in complex reaction networks make their study essential for understanding atmospheric composition and chemical evolution. The spectroscopic and chemical properties of the entire ClOx family are of significant interest to researchers, as understanding each member provides insight into the bonding and reactivity of the group as a whole. researchgate.net

Historical Context of Tetraoxidochlorine(.) Postulation and Experimental Detection

The existence of the tetraoxidochlorine(.) radical, or chlorine tetroxide, was postulated long before it was successfully isolated and characterized. An early, notable attempt at its synthesis was made in 1923 by chemist Moses Gomberg. He proposed that the reaction of iodine with silver perchlorate (B79767) in anhydrous diethyl ether would yield the ClO₄ radical. wikipedia.org However, subsequent research indicated that the product of this reaction was likely iodine perchlorate, not chlorine tetroxide. wikipedia.org

The first definitive experimental synthesis of the tetraoxidochlorine(.) radical was achieved by Eachus in 1968. wikipedia.org By exposing potassium chlorate (B79027) (KClO₃) to gamma radiation at a cryogenic temperature of 77 K, Eachus was able to generate and trap the elusive radical. wikipedia.org Further studies have identified tetraoxidochlorine(.) as a reaction intermediate in the decomposition of dichlorine heptoxide. wikipedia.org Modern experimental techniques, such as matrix isolation spectroscopy, have since enabled more detailed investigations of its structure and properties. For instance, studies involving the photolysis of chlorine trioxide (ClO₃) or the thermolysis of precursor molecules have allowed for the trapping of the ClO₄ radical in inert gas matrices (like neon or oxygen) for spectroscopic analysis. researchgate.net

Fundamental Role of Tetraoxidochlorine(.) in Advanced Chemical Systems

The tetraoxidochlorine(.) radical is a crucial, albeit transient, species in several advanced chemical systems. Its fundamental role is often as a high-energy intermediate in complex reaction pathways. For example, it is considered a key intermediate in the formation of perchlorate (ClO₄⁻) from the oxidation of other chlorine species. researchgate.net This is relevant in environmental chemistry and planetary science, as perchlorate formation mechanisms are studied to understand its presence in various terrestrial and extraterrestrial environments, including the surface of Mars. researchgate.net

Theoretical and experimental studies have focused on elucidating its electronic and geometric structure, which is critical for understanding its reactivity. Computational studies predict that the minimum on the ClO₄ radical potential energy surface corresponds to a C₂v-symmetry structure with a ²B₂ ground electronic state. researchgate.netaip.org Spectroscopic investigations using techniques like matrix isolation infrared (IR) spectroscopy and ultraviolet (UV) spectroscopy have provided valuable data on its vibrational frequencies and electronic transitions. researchgate.net These studies have revealed that the ClO₄ radical has a shallow potential minimum and can interact strongly with other molecules, such as O₂, to form novel peroxy radicals. researchgate.net The high electron affinity of the ClO₄ radical, predicted to be around 5.2 eV, is one of its defining characteristics, indicating its powerful oxidizing nature. researchgate.netaip.orgdntb.gov.ua

Data Tables

Table 1: General Properties of Tetraoxidochlorine(.)

| Property | Value | Source |

|---|---|---|

| IUPAC Name | Tetraoxidochlorine(.) | researchgate.netscribd.com |

| Common Name | Chlorine tetroxide | wikipedia.org |

| Molecular Formula | ClO₄ | nih.gov |

| Molecular Weight | 99.45 g/mol | nih.gov |

| CAS Number | 12133-63-0 | wikipedia.org |

Table 2: Computed Structural and Electronic Properties of Tetraoxidochlorine(.) (C₂ᵥ symmetry, ground state)

| Property | Predicted Value | Source |

|---|---|---|

| Bond Length (Cl–O₁) | 1.502 Å | researchgate.netaip.org |

| Bond Length (Cl–O₂) | 1.424 Å | researchgate.netaip.org |

| Bond Angle (θₑ₁) | 93.6° | researchgate.netaip.org |

| Bond Angle (θₑ₂) | 114.2° | researchgate.netaip.org |

| Adiabatic Electron Affinity | ~5.2 eV | researchgate.netaip.orgdntb.gov.ua |

Table 3: Calculated Adiabatic Electron Affinities of Mono-Chlorine Oxide Radicals

| Radical | Electron Affinity (eV) | Source |

|---|---|---|

| ClO | 2.23 | researchgate.net |

| ClO₂ | 2.14 | researchgate.net |

| ClO₃ | 4.07 | researchgate.net |

| ClO₄ | 5.1 | researchgate.net |

Table 4: Compound Names Mentioned in this Article

| Compound Name | Molecular Formula |

|---|---|

| Chlorine | Cl |

| Chlorine Monoxide | ClO |

| Chlorine Dioxide | ClO₂ |

| Chlorine Trioxide | ClO₃ |

| Dichlorine Heptoxide | Cl₂O₇ |

| Iodine | I₂ |

| Iodine Perchlorate | IOClO₃ |

| Neon | Ne |

| Oxygen | O₂ |

| Ozone | O₃ |

| Perchlorate | ClO₄⁻ |

| Potassium Chlorate | KClO₃ |

| Silver Perchlorate | AgClO₄ |

Properties

Molecular Formula |

ClO4 |

|---|---|

Molecular Weight |

99.45 g/mol |

InChI |

InChI=1S/ClO4/c2-1(3,4)5 |

InChI Key |

UXZQWBXGIHHEHG-UHFFFAOYSA-N |

SMILES |

O=Cl(=O)(=O)[O] |

Canonical SMILES |

O=Cl(=O)(=O)[O] |

Origin of Product |

United States |

Theoretical and Computational Investigations of Tetraoxidochlorine .

Electronic Structure and Ground State Characterization

Theoretical investigations have consistently confirmed the ground electronic state of the tetraoxidochlorine(.) radical. Multiple high-level computational methods, including density functional theory (DFT), coupled cluster (CCSD(T)), and multireference configuration interaction (MRCI), have been employed to characterize its electronic nature. tandfonline.comresearchgate.net These studies concur that the ground state is of X²B₁ symmetry. tandfonline.comtandfonline.com Other studies using methods such as unrestricted Hartree-Fock, perturbation theory, and hybrid Hartree-Fock/density functional methods also predict a ²B₂ ground electronic state, which is equivalent to ²B₁ depending on the axis definition. aip.orgresearchgate.net This characterization is crucial for understanding the radical's reactivity and behavior.

The molecular symmetry of the tetraoxidochlorine(.) radical has been a topic of both experimental and theoretical exploration. Early infrared (IR) spectrum analysis suggested a C₃v structure for ClO₄. tandfonline.com However, subsequent, more sophisticated computational studies have revised this initial assessment.

Current theoretical consensus, based on geometry optimizations with various methods, indicates that the energetic minimum on the potential energy surface corresponds to a structure with C₂v symmetry. tandfonline.comaip.orgresearchgate.net In this C₂v structure, there are two pairs of chemically distinct Cl-O bonds. aip.org Theoretical predictions place the C₃v structure at a slightly higher energy level, just a few kcal/mol above the C₂v ground state. researchgate.netaip.orgresearchgate.net

Furthermore, some levels of theory suggest the existence of a stable Cₛ symmetry structure that is energetically very close to the C₂v minimum. researchgate.netaip.orgresearchgate.netnih.gov This indicates a shallow potential energy minimum, suggesting the molecule may be flexible or exhibit dynamic behavior. nih.govresearchgate.net

Excited States and Electronic Transitions

Understanding the excited states of tetraoxidochlorine(.) is essential for interpreting its absorption spectra and photochemical behavior. Computational chemistry provides invaluable insights into these higher energy states.

Vertical excitation energies, which correspond to the energy difference between the ground state and an excited state at the ground state's geometry, have been calculated using MRCI methods. tandfonline.comtandfonline.com These calculations reveal several low-lying doublet and quartet states. tandfonline.com The results are instrumental in assigning observed spectral features. For instance, the calculated adiabatic excitation energy for the 1²A₁ state (2.40 eV) shows excellent agreement with the experimentally observed band origin at 2.46 eV. tandfonline.comresearchgate.net

| Excited State | Vertical Excitation Energy (eV) |

|---|---|

| 1²A₂ | 0.63 |

| 1²B₂ | 1.12 |

| 1²A₁ | 2.95 |

| 2²A₁ | 4.19 |

| 3²A₁ | 8.12 |

Data sourced from MRCI calculations. tandfonline.com

Oscillator strengths, which are theoretical measures of the intensity of electronic transitions, have also been computed. tandfonline.com These values help to predict which transitions are most likely to be observed in an absorption spectrum. The transition to the 1²A₁ state at 2.95 eV was found to have the highest oscillator strength, identifying it as the upper state responsible for a known absorption spectrum of ClO₄. tandfonline.comtandfonline.com Other states, such as 2²A₁ and 3²A₁, also exhibit relatively high oscillator strengths, indicating they correspond to significant electronic transitions. tandfonline.comresearchgate.net In contrast, the low-lying 1²A₂ and 1²B₂ states have small or zero oscillator strengths. tandfonline.com

| Excited State | Vertical Excitation Energy (eV) | Oscillator Strength (f) |

|---|---|---|

| 1²A₁ | 2.95 | Highest |

| 2²A₁ | 4.19 | Relatively High |

| 3²A₁ | 8.12 | Relatively High |

| 1²A₂ | 0.63 | Small/Zero |

| 1²B₂ | 1.12 | Small/Zero |

Data sourced from MRCI calculations. tandfonline.com

Rydberg states are electronically excited states where an electron is promoted to a high principal quantum number orbital, resulting in a large, diffuse wavefunction. wikipedia.orgwikipedia.org For the tetraoxidochlorine(.) radical, computational studies predict that Rydberg states begin to appear at energies of approximately 9.5 eV. tandfonline.comresearchgate.nettandfonline.com These states converge on the ionization energy of the molecule. wikipedia.org

Geometrical Optimization and Structural Parameters

Computational chemistry has been instrumental in predicting the stable structures of the tetraoxidochlorine(.) radical.

Prediction of Equilibrium Geometries (e.g., bond lengths, bond angles)

Theoretical calculations have explored various possible symmetries for the tetraoxidochlorine(.) radical, with significant focus on C₂ᵥ, C₃ᵥ, and Cₛ symmetries. aip.orgresearchgate.net It is predicted that the minimum on the potential energy surface corresponds to a C₂ᵥ symmetry structure with a ²B₂ ground electronic state. aip.orgresearchgate.net

For the C₂ᵥ structure, detailed predictions of its equilibrium geometry have been made. These calculations suggest a structure with two sets of non-equivalent Cl-O bond lengths and O-Cl-O bond angles. aip.org One prediction at a high level of theory indicates Cl-O bond lengths of approximately 1.502 Å and 1.424 Å, with corresponding bond angles of 93.6° and 114.2°. aip.orgresearchgate.net

While the C₂ᵥ structure is predicted to be the energetic minimum, a C₃ᵥ structure has been identified experimentally. aip.org Theoretical calculations place this C₃ᵥ structure a few kcal/mol higher in energy than the C₂ᵥ minimum. aip.orgresearchgate.net Additionally, a structure with Cₛ symmetry is found to be very close in energy to the C₂ᵥ minimum at certain levels of theory. aip.orgresearchgate.net

Below is a table summarizing the predicted geometrical parameters for the C₂ᵥ ground state of the tetraoxidochlorine(.) radical.

| Parameter | Predicted Value |

| Rₑ(Cl–O₁) | 1.502 Å |

| Rₑ(Cl–O₂) | 1.424 Å |

| θₑ₁ | 93.6° |

| θₑ₂ | 114.2° |

Mapping of Potential Energy Surfaces

The mapping of the potential energy surface of the tetraoxidochlorine(.) radical has been a key area of computational investigation. These studies have confirmed that the C₂ᵥ structure represents a minimum on the potential energy surface. aip.orgresearchgate.net The exploration of the potential energy surface has also been crucial in understanding the relative energies of different possible isomers, such as the C₂ᵥ, C₃ᵥ, and Cₛ structures, providing a theoretical basis for interpreting experimental observations. aip.orgresearchgate.net

Vibrational Spectroscopy Predictions

Computational methods have been employed to predict the vibrational spectrum of the tetraoxidochlorine(.) radical, which is essential for the interpretation of experimental infrared and Raman data.

Calculation of Harmonic Vibrational Frequencies

Harmonic vibrational frequencies for the tetraoxidochlorine(.) radical have been calculated using various theoretical methods. aip.orgresearchgate.net These calculations are fundamental for assigning the vibrational modes observed in experimental spectra. For the predicted C₂ᵥ ground state structure, a set of vibrational frequencies corresponding to its fundamental modes of vibration has been computed. aip.org

Determination of Infrared Intensities and Isotopic Shifts

In addition to vibrational frequencies, theoretical calculations have also provided predictions for the infrared intensities of the vibrational modes of the tetraoxidochlorine(.) radical. aip.orgresearchgate.net This information is critical for predicting the appearance of the infrared spectrum and for comparing theoretical spectra with experimental measurements. Furthermore, isotopic shifts, which are the changes in vibrational frequencies upon isotopic substitution, have been calculated. aip.orgresearchgate.net These shifts can provide further confirmation of vibrational assignments in experimental spectra.

Thermochemical and Energetic Parameters

Computational studies have been vital in determining the thermochemical and energetic properties of the tetraoxidochlorine(.) radical. A significant parameter that has been a focus of these investigations is the adiabatic electron affinity. Theoretical predictions place the adiabatic electron affinity of the tetraoxidochlorine(.) radical near 5.2 eV. aip.orgresearchgate.net This value represents the energy released when an electron is added to the neutral radical to form the perchlorate (B79767) anion (ClO₄⁻).

Determination of Electron Affinity

The electron affinity (EA) of a species is the energy released when an electron is added to a neutral atom or molecule in the gaseous state to form a negative ion. For the tetraoxidochlorine(.) radical, this property is particularly significant as it relates to the stability of the corresponding perchlorate anion (ClO₄⁻).

Computational studies have been instrumental in predicting the high electron affinity of the ClO₄ radical. Early theoretical work and more recent high-level calculations consistently indicate that tetraoxidochlorine(.) has one of the highest electron affinities among small molecules. These theoretical predictions have been largely confirmed by experimental studies utilizing anion photoelectron spectroscopy. In a notable study, the electron affinity of ClO₄ was experimentally determined to be 5.25 ± 0.10 eV. osti.govwpmucdn.com This high value underscores the strong tendency of the radical to accept an electron and form the stable, closed-shell perchlorate anion. Theoretical calculations are in excellent agreement with this experimental value, with predictions of 5.1 eV and 5.2 eV from different computational approaches. wpmucdn.com

| Method | Calculated/Experimental Value (eV) | Reference |

|---|---|---|

| Anion Photoelectron Spectroscopy | 5.25 ± 0.10 | Wang & Wang (2000) osti.govwpmucdn.com |

| Theoretical Calculation | 5.2 | Huis & Schaefer wpmucdn.com |

| Theoretical Calculation | 5.1 | Beltran et al. wpmucdn.com |

Calculation of Enthalpy of Formation

The standard enthalpy of formation (ΔHf°) is a critical thermodynamic quantity that provides insight into the stability of a molecule. Computational chemistry offers powerful methods to calculate this value for reactive species like the tetraoxidochlorine(.) radical, which are difficult to measure directly.

Theoretical studies have been conducted to determine the gas-phase heat of formation of the ClO₄ radical. These calculations often involve high-accuracy methods to account for electron correlation and basis set effects. For instance, a theoretical study on the ground and excited states of the ClO₄ radical calculated its heat of formation, which was found to be in agreement with existing literature values. researchgate.net In related work, Meyer and Kass conducted experimental and theoretical investigations into the gas-phase acidities, bond dissociation energies, and heats of formation of the series of chloric acids, HClOₓ (where x = 1–4), which provide thermochemical data relevant to the ClO₄ radical. researchgate.netacs.org

| Computational Method | Calculated ΔHf° (kcal/mol) | Reference |

|---|---|---|

| Not Specified in Abstract | Agrees with literature values | Grein (2009) researchgate.net |

Advanced Computational Methodologies Applied

A range of advanced computational methods has been applied to study the tetraoxidochlorine(.) radical, each offering a different balance of accuracy and computational cost. These methods have been crucial for determining its geometry, electronic states, and other properties.

Density Functional Theory (DFT) Approaches (e.g., B3LYP)

Density Functional Theory (DFT) has become a widely used tool in computational chemistry due to its favorable combination of computational efficiency and accuracy for many systems. The B3LYP functional, a hybrid functional that incorporates a portion of exact Hartree-Fock exchange, is one of the most popular DFT methods.

In the study of the tetraoxidochlorine(.) radical, the B3LYP functional has been employed, for example, to perform geometry optimizations of the ground and excited electronic states. One study specifically selected the B3LYP functional in conjunction with the 6-311+G(3df) basis set for these calculations after extensive testing, highlighting its suitability for this system. researchgate.net Such calculations are fundamental for predicting the molecule's structure, vibrational frequencies, and serving as a starting point for more computationally intensive calculations.

Coupled Cluster Methods (e.g., CCSD(T))

Coupled Cluster (CC) theory is a high-level ab initio method that provides very accurate results, particularly the CCSD(T) method, which includes single and double excitations iteratively and a perturbative treatment of triple excitations. It is often referred to as the "gold standard" of quantum chemistry for its high accuracy in calculating energies.

For the tetraoxidochlorine(.) radical, CCSD(T) methods have been utilized to perform geometry optimizations. researchgate.net These calculations provide a more rigorous treatment of electron correlation compared to DFT methods and are expected to yield highly accurate geometric parameters and energies. The application of CCSD(T) is crucial for benchmarking the results of less computationally expensive methods and for obtaining reliable data on the radical's properties.

Multireference Configuration Interaction (MRCI) Methods

For molecules with significant multireference character, such as those with stretched bonds or in electronically excited states, single-reference methods like CCSD(T) may not be adequate. Multireference Configuration Interaction (MRCI) methods are designed to handle such cases by including multiple electronic configurations as a reference.

MRCI methods have been applied to the tetraoxidochlorine(.) radical to investigate its excited electronic states. Specifically, these methods were used to calculate vertical excitation energies and oscillator strengths for various doublet and quartet states of ClO₄. researchgate.net The results of these calculations are vital for interpreting experimental absorption spectra. For example, a calculated state with a high oscillator strength was identified as the upper state in the observed absorption spectrum of the radical. researchgate.net

Hartree-Fock and Hybrid Hartree-Fock/Density Functional Methods

The Hartree-Fock (HF) method is a foundational ab initio method that approximates the many-electron wavefunction as a single Slater determinant. While it neglects electron correlation, it is often a starting point for more advanced methods. Hybrid Hartree-Fock/Density Functional methods, such as the previously mentioned B3LYP, improve upon pure DFT by incorporating a percentage of exact exchange from Hartree-Fock theory, often leading to better performance for a variety of chemical problems. The use of B3LYP in studying the tetraoxidochlorine(.) radical demonstrates the practical application of this hybrid approach to gain insights into its structure and energetics. researchgate.net

Perturbation Theory and Quantum Chemical Calculations (e.g., G2M, CPCM)

Quantum chemical calculations have been instrumental in predicting the properties of the tetraoxidochlorine(.) radical. Perturbation theory, a cornerstone of these computational methods, has been applied to understand the electronic and structural characteristics of chlorine oxides. researchgate.net While specific studies employing the Gaussian-2 modification (G2M) are not extensively documented for this radical, the closely related and more advanced Gaussian-3 (G3) theory has been utilized to determine its thermochemical properties.

G3 theory, a composite method that approximates high-level electronic structure calculations, has been used to calculate the heat of formation for a series of chlorine oxides. For the ClO₄ radical, an average value derived from G3//B3LYP calculations is reported to be 54.8 kcal mol⁻¹ at 298 K. researchgate.net This value is crucial for understanding the stability and reactivity of the radical in various chemical environments.

Table 1: Calculated Heat of Formation for ClO₄ Radical using G3 Theory

| Computational Method | Heat of Formation (kcal mol⁻¹) at 298 K |

| G3//B3LYP (average) | 54.8 |

Data sourced from theoretical studies on chlorine oxides. researchgate.net

Spin Density and Magnetic Characterization

The unpaired electron in the tetraoxidochlorine(.) radical gives rise to its paramagnetic nature, which can be characterized by electron paramagnetic resonance (EPR) spectroscopy and computational methods that analyze its spin density distribution.

Investigation of Spin Hamiltonian Parameters

The interaction of the unpaired electron with an external magnetic field and with the magnetic nuclei within the molecule is described by the spin Hamiltonian. The parameters of this Hamiltonian, such as the g-tensor and hyperfine coupling constants, provide detailed information about the electronic structure and geometry of the radical.

Theoretical calculations are essential for interpreting experimental EPR spectra and can predict these parameters with a high degree of accuracy. uit.no However, specific experimental or calculated spin Hamiltonian parameters for the tetraoxidochlorine(.) radical, including its g-tensor values and the anisotropic components of the hyperfine coupling tensor for the chlorine isotopes, are not well-documented in the reviewed literature. High-field EPR studies are generally required to resolve the g-tensor anisotropy, which provides valuable information on the radical's chemical nature and environment. washington.edu

Calculation of Fermi Contact Energies

The Fermi contact interaction is the direct interaction of the unpaired electron's spin with the magnetic moment of a nucleus. This interaction contributes to the isotropic part of the hyperfine coupling constant and is directly proportional to the spin density at the nucleus.

For the tetraoxidochlorine(.) radical, the Fermi contact energy for the ³⁵Cl isotope has been a subject of theoretical investigation. These calculations provide insight into the distribution of the unpaired electron's wavefunction. One study reports a calculated Fermi contact energy for the ³⁵Cl isotope in the ClO₄ radical.

Table 2: Calculated and Experimental Fermi Contact Energies for ³⁵Cl in Tetraoxidochlorine(.)

| Parameter | Calculated Value (MHz) | Experimental Value (MHz) |

| Fermi Contact Energy (³⁵Cl) | 12.4 | 15.7 |

Note: The calculated value is from a theoretical study, and the experimental value is provided for comparison.

This comparison between the calculated and experimental values, while showing a reasonable agreement, highlights the ongoing need for refinement in theoretical models to perfectly reproduce experimental observations.

Experimental Generation and Isolation Methodologies for Tetraoxidochlorine .

Synthesis by Thermolysis of Precursor Compounds

Thermolysis, or the decomposition of a substance by heat, serves as a viable pathway for generating the tetraoxidochlorine(.) radical from a suitable precursor molecule. This method hinges on the controlled cleavage of a chemical bond to release the desired radical species.

A key method for producing the tetraoxidochlorine(.) radical is through the low-pressure flash thermolysis of dichlorine hexoxide (Cl₂O₆). electronicsandbooks.com In the gas phase, dichlorine hexoxide exists as an oxygen-bridged dimer (O₂Cl-O-ClO₃). wikipedia.org The thermolysis process involves the unimolecular fission of a fragile bond within the precursor molecule. electronicsandbooks.com This technique is particularly effective when the bond energy is below 200 kJmol⁻¹. electronicsandbooks.com

The process involves heating dichlorine hexoxide under low-pressure conditions, which causes it to decompose. The resulting products, including the ClO₄ radical, are then rapidly quenched at very low temperatures. electronicsandbooks.com This rapid cooling is essential to trap the unstable radical and prevent its immediate decomposition or reaction with other species.

| Precursor | Method | Conditions | Primary Product | Reference |

|---|---|---|---|---|

| Dichlorine Hexoxide (Cl₂O₆) | Low-Pressure Flash Thermolysis | High vacuum, subsequent quenching at cryogenic temperatures (e.g., 5 K or 15 K). | Tetraoxidochlorine(.) (ClO₄) | researchgate.net, electronicsandbooks.com |

Radiolysis-Based Generation

Radiolysis utilizes high-energy radiation to induce chemical changes, including the formation of radical species. This technique has been successfully employed to generate tetraoxidochlorine(.) from stable perchlorate (B79767) salts.

One of the earliest confirmed syntheses of the tetraoxidochlorine(.) radical involved the exposure of potassium perchlorate (KClO₄) to gamma rays at cryogenic temperatures (77 K, or -196.15 °C). wikipedia.org The high-energy gamma radiation provides sufficient energy to break bonds within the perchlorate anion (ClO₄⁻), leading to the formation of the neutral ClO₄ radical and other paramagnetic centers. researchgate.net

Studies using electron spin resonance (ESR) spectroscopy on irradiated potassium perchlorate crystals have identified the resulting radical species. researchgate.net The radiolysis of perchlorate salts can lead to the formation of various reactive oxychlorine species, including chlorate (B79027) (ClO₃⁻), chlorite (B76162) (ClO₂⁻), and hypochlorite (B82951) (ClO⁻), alongside the target ClO₄ radical. usra.edu The specific products and their stability depend heavily on the radiation dose and the temperature at which the irradiation and subsequent analysis are performed. usra.eduiaea.org

| Precursor Salt | Radiation Source | Conditions | Detected Species | Reference |

|---|---|---|---|---|

| Potassium Perchlorate (KClO₄) | Gamma Rays | 77 K (-196.15 °C) | ClO₄ | wikipedia.org |

| Potassium Perchlorate (KClO₄) | X-rays | Cryogenic (e.g., 26 K) | ClO₄, ClO₂, O₃⁻ | researchgate.net |

| Magnesium Perchlorate (Mg(ClO₄)₂) | X-rays (1.487 keV) | Not specified | ClO₃⁻, ClO₂⁻, ClO⁻, Cl⁻ | usra.edu |

Matrix Isolation Techniques for Stabilization

Due to its extreme reactivity, studying the tetraoxidochlorine(.) radical requires methods to stabilize it long enough for spectroscopic analysis. Matrix isolation is the primary technique used for this purpose.

The matrix isolation technique involves trapping the generated radicals in a large excess of a chemically inert, solid material (the matrix) at cryogenic temperatures. electronicsandbooks.comresearchgate.net For ClO₄, inert gases like neon (Ne) and, in some cases, oxygen (O₂), are used as the matrix material. researchgate.net

Following generation via methods like low-pressure thermolysis, the highly diluted radical-containing gas mixture is co-deposited with the matrix gas onto a cryogenic surface, typically cooled to around 5 K or 15 K. researchgate.net This process traps individual ClO₄ radicals, preventing them from reacting with each other. Once isolated, the trapped radicals can be studied using various spectroscopic methods, such as infrared (IR) and ultraviolet-visible (UV-Vis) spectroscopy, to determine their structural and electronic properties. electronicsandbooks.comresearchgate.net Spectroscopic studies of matrix-isolated ClO₄ have revealed key details about its vibrational modes and electronic transitions. researchgate.net

| Technique | Matrix | Temperature | Purpose | Reference |

|---|---|---|---|---|

| Matrix Isolation Spectroscopy | Neon (Ne), Oxygen (O₂) | 5 K to 15 K (-268.15 °C to -258.15 °C) | Stabilization for IR and UV/Vis spectroscopic characterization. | researchgate.net, electronicsandbooks.com |

Formation as a Transient Reaction Intermediate

Beyond targeted synthesis, the tetraoxidochlorine(.) radical also appears as a transient intermediate in certain chemical reactions. A transient intermediate is a short-lived, high-energy molecule that is formed in one step of a reaction mechanism and consumed in a subsequent step. masterorganicchemistry.com

The ClO₄ radical has been identified as a reaction intermediate in the thermal decomposition of dichlorine heptoxide (Cl₂O₇). wikipedia.org Furthermore, a reaction mechanism involving ClO₄ radicals has been proposed to explain the products observed during the photolysis of chlorine in the presence of chlorine perchlorate (Cl₂O₄). researchgate.net In this proposed mechanism, a chlorine atom abstracts an oxygen atom from Cl₂O₄ to form the transient ClO₄ radical. researchgate.net The detection and characterization of such intermediates are crucial for understanding the detailed pathways of complex chemical reactions.

Role in the Decomposition Pathways of Higher Chlorine Oxides (e.g., Cl₂O₇)

Tetraoxidochlorine(.) is recognized as a reaction intermediate in the decomposition of higher chlorine oxides, most notably dichlorine heptoxide (Cl₂O₇). wikipedia.org The structure of dichlorine heptoxide consists of two ClO₃ groups bridged by an oxygen atom, and its decomposition can proceed through pathways that involve the formation of radical species. researchgate.net

The generation of tetraoxidochlorine(.) in this context has been primarily studied using matrix isolation techniques. This methodology involves the low-pressure flash thermolysis of precursor molecules that contain a perchlorato (-OClO₃) group. The resulting products are then rapidly quenched and trapped in an inert solid matrix, such as neon or oxygen, at cryogenic temperatures (typically 5–15 K). researchgate.net This process effectively isolates the highly reactive radicals, preventing further reactions and allowing for spectroscopic analysis. researchgate.netfu-berlin.deruhr-uni-bochum.de

The precursor for generating the ClO₄ radical via this method is a molecule containing the covalent -OClO₃ moiety. Upon thermolysis, the molecule fragments, leading to the formation of the tetraoxidochlorine(.) radical, which is then stabilized within the inert matrix. This approach has been instrumental in obtaining spectroscopic data for this elusive species. researchgate.net

Table 1: Spectroscopic Data for Matrix-Isolated Tetraoxidochlorine(.)

| Spectroscopic Method | Matrix | Key Findings |

|---|---|---|

| Infrared (IR) Spectroscopy | Neon (Ne) | Three additional IR bands were identified for the ClO₄ radical. |

| Ultraviolet/Visible (UV/Vis) Spectroscopy | Neon (Ne) | A complete UV spectrum was recorded. |

This table presents findings from an extended spectroscopic study of the tetraoxidochlorine(.) radical. researchgate.net

Potential Formation via Ozone-Mediated Oxidation of Oxy-Chlorine Species

The formation of perchlorate (ClO₄⁻) through the ozone-mediated oxidation of aqueous chlorine and various oxy-chlorine species has been the subject of environmental and chemical research. researchgate.netnih.gov These studies suggest a potential pathway for the formation of the tetraoxidochlorine(.) radical as a key intermediate, although direct isolation of the neutral radical from these aqueous systems is not the primary focus of such research. acs.orgnih.gov

The oxidation process involves the reaction of ozone (O₃) with various chlorine-containing species. The efficiency of perchlorate production is generally greater when the initial chlorine species is in a higher oxidation state. acs.orgnih.gov For instance, the ozone-mediated oxidation of chlorite (ClO₂⁻) and chlorine dioxide (ClO₂) results in a significantly higher yield of perchlorate compared to the oxidation of hypochlorite (OCl⁻) or chloride (Cl⁻). acs.org Chlorate (ClO₃⁻), however, shows notable resistance to oxidation by ozone under these conditions. acs.orgnih.gov

The proposed mechanism for perchlorate formation in these systems involves the generation of higher oxy-chlorine radicals and intermediates, such as Cl₂O₆. acs.orgnih.gov It is within these complex reaction pathways that the formation of the tetraoxidochlorine(.) radical is hypothesized to occur, preceding the final formation of the perchlorate anion.

Table 2: Perchlorate Yield from Ozone-Mediated Oxidation of Various Oxy-Chlorine Species

| Initial Chlorine Species | Perchlorate (ClO₄⁻) Yield |

|---|---|

| Chlorite (ClO₂⁻) / Chlorine Dioxide (ClO₂) | 0.5% to 2.7% |

| Hypochlorite (OCl⁻) / Hypochlorous Acid (HOCl) | 0.005% to 0.02% |

This table summarizes the comparative yields of perchlorate from the ozone-mediated oxidation of different aqueous oxy-chlorine species, highlighting the role of the initial oxidation state of chlorine. acs.org

While these findings underscore the role of potent oxidizing radicals in the transformation of oxy-chlorine species to perchlorate, the direct experimental generation and isolation of tetraoxidochlorine(.) via this specific aqueous-phase, ozone-mediated pathway remains an area of ongoing investigation. The primary methods for definitively generating and studying the neutral tetraoxidochlorine(.) radical continue to be centered on gas-phase generation followed by matrix isolation. researchgate.net

Advanced Spectroscopic Characterization of Tetraoxidochlorine .

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy probes the vibrational energy levels of molecules. For tetraoxidochlorine(.), this technique provides crucial information about its bonding and structure.

Identification of Characteristic Vibrational Bands

For the C₂ᵥ structure, theoretical calculations using methods like density functional theory (DFT) have predicted a set of harmonic vibrational frequencies. dntb.gov.uaaip.org These frequencies correspond to the different vibrational modes of the molecule. Comparisons with experimental data, often obtained from matrix isolation studies where the radical is trapped in an inert gas matrix at low temperatures, help to confirm the structural assignment. dntb.gov.ua

Table 1: Calculated Harmonic Vibrational Frequencies for C₂ᵥ Tetraoxidochlorine(.) This table presents theoretically calculated harmonic vibrational frequencies for the C₂ᵥ isomer of the tetraoxidochlorine(.) radical.

| Vibrational Mode | Frequency (cm⁻¹) |

| Symmetric Cl-O₁ Stretch | 960 |

| Symmetric Cl-O₂ Stretch | 1045 |

| Asymmetric Cl-O₁ Stretch | 480 |

| Asymmetric Cl-O₂ Stretch | 1289 |

| O₁-Cl-O₁ Bend | 350 |

| O₂-Cl-O₂ Bend | 530 |

Data sourced from theoretical calculations. dntb.gov.uaaip.org

Derivation of Molecular Force Fields

Molecular force fields are mathematical models that describe the potential energy of a molecule as a function of its atomic coordinates. ambermd.orgosf.io In the context of vibrational spectroscopy, force constants are derived, which represent the stiffness of the chemical bonds and the resistance to bending of the bond angles. By analyzing the vibrational frequencies obtained from IR spectroscopy, along with data from other techniques like microwave spectroscopy, a harmonic force field for the molecule can be constructed. researchgate.net This force field provides a more detailed picture of the intramolecular forces governing the molecular structure and dynamics. For the tetraoxidochlorine(.) radical, the force field has been refined through comparisons between experimental vibrational data and high-level ab initio calculations. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy investigates the electronic transitions within a molecule, where an electron is promoted from a lower energy molecular orbital to a higher energy one upon absorption of light in the ultraviolet or visible range. msu.edu

Recording of Absorption Spectra and Identification of Band Origins

The absorption spectrum of the tetraoxidochlorine(.) radical has been recorded, revealing important information about its excited electronic states. researchgate.net Experimental studies have identified a notable absorption band with an origin at approximately 2.46 eV. researchgate.net This observation is in close agreement with theoretical calculations, which predict an adiabatic excitation energy of 2.40 eV for the transition to the 1²A₁ excited state. researchgate.net Further theoretical work has calculated the vertical excitation energies and oscillator strengths for various doublet and quartet states of the radical. researchgate.net The state with the highest calculated oscillator strength is the 1²A₁ state at 2.95 eV, which is consistent with it being the upper state observed in the absorption spectrum. researchgate.net Higher energy excited states, such as 2²A₁ and 3²A₁, have also been predicted at 4.19 eV and 8.12 eV, respectively, with significant oscillator strengths. researchgate.net

Table 2: Calculated and Observed Electronic Transitions for Tetraoxidochlorine(.) This table summarizes key electronic transitions for the tetraoxidochlorine(.) radical, comparing theoretical predictions with experimental observations.

| Transition | Calculated Vertical Excitation Energy (eV) | Calculated Adiabatic Excitation Energy (eV) | Observed Band Origin (eV) |

| X²B₁ → 1²A₁ | 2.95 | 2.40 | 2.46 |

| X²B₁ → 2²A₁ | 4.19 | - | - |

| X²B₁ → 3²A₁ | 8.12 | - | - |

Data sourced from theoretical and experimental studies. researchgate.net

Electron Spin Resonance (ESR) Spectroscopy

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a powerful technique specifically for studying species with unpaired electrons, such as free radicals. wikipedia.orglibretexts.org

Detection and Analysis of Radical Signals

The tetraoxidochlorine(.) radical, having an odd number of electrons, is paramagnetic and therefore ESR active. georgetown.edu ESR spectroscopy directly detects the presence of the unpaired electron and provides information about its environment within the molecule. The position of the ESR signal is characterized by the g-factor, which is analogous to the chemical shift in NMR spectroscopy. georgetown.edu For most organic radicals, the g-value is close to that of a free electron (approximately 2.0023). georgetown.edu However, in species containing heavier atoms with significant spin-orbit coupling, the g-value can deviate from this. The analysis of the ESR spectrum of the perchloryl radical can provide insights into its electronic structure and symmetry. While detailed ESR parameters for the isolated tetraoxidochlorine(.) radical are not extensively reported in the provided search results, the technique remains a primary method for the detection and characterization of such radical species. sciencemadness.orgnih.gov

Determination of g-values and Hyperfine Coupling Constants

The determination of g-values and hyperfine coupling constants through Electron Paramagnetic Resonance (EPR) spectroscopy is fundamental to characterizing paramagnetic species like the tetraoxidochlorine(.) radical (ClO₄). These parameters provide a detailed map of the unpaired electron's distribution and its interaction with surrounding magnetic nuclei, which is crucial for understanding the radical's electronic structure and reactivity. wiley.comlibretexts.org

The g-value, a dimensionless proportionality factor, is analogous to the chemical shift in NMR spectroscopy and is highly sensitive to the radical's electronic environment. wiley.comsci-hub.se For organic radicals, g-values are typically close to that of a free electron (gₑ ≈ 2.0023), whereas for species with heavier atoms like chlorine, spin-orbit coupling can lead to more significant deviations (g-anisotropy). wiley.comlibretexts.org

Hyperfine coupling results from the interaction between the electron spin and the nuclear spin (I) of nearby atoms. libretexts.orgwikipedia.org For the ClO₄ radical, interactions with the chlorine isotopes ³⁵Cl (I = 3/2) and ³⁷Cl (I = 3/2) are expected to be most significant. The resulting hyperfine coupling constants (A) provide a quantitative measure of the spin density in the atomic orbitals of the chlorine nucleus. libretexts.org The number of lines in an EPR spectrum produced by this interaction can be predicted by the formula 2NI + 1, where N is the number of equivalent nuclei. libretexts.org

While EPR studies have been conducted on radicals produced by irradiating potassium perchlorate (B79767) (KClO₄), which are thought to include the ClO₄ radical, specific and universally agreed-upon g-tensor and hyperfine coupling tensor values for the isolated ClO₄ radical are not extensively detailed in the reviewed literature. researchgate.netresearchgate.net Studies on irradiated KClO₄ have identified various paramagnetic centers, including ClO₂, ClO₃, and species suggested to be ClO₄, each trapped in distinct sites within the crystal lattice. researchgate.net The complexity of these systems and the presence of multiple radical species often make unambiguous assignment challenging.

Temperature Dependence of Spin Hamiltonian

The spin Hamiltonian parameters, including the g-tensor and hyperfine coupling tensor, can exhibit a marked dependence on temperature. researchgate.netresearchgate.net Studying this dependence provides critical insights into the dynamic processes influencing the radical, such as molecular motion, changes in the crystal lattice environment, and thermal equilibrium between different electronic or geometric states. researchgate.net

At a fundamental level, a system's Hamiltonian is considered temperature-independent. However, effective Hamiltonians can become temperature-dependent when certain degrees of freedom, such as vibrational or environmental states, are averaged out or "integrated out". This is particularly relevant for radicals trapped within a host matrix, like KClO₄, where the host lattice exerts a considerable influence on the trapped species. researchgate.netresearchgate.net

For example, early studies on paramagnetic centers in irradiated KClO₄ crystals noted a pronounced temperature dependence of the spin Hamiltonian. researchgate.net This was interpreted as indicating a significant interaction between the trapped radical (identified in that study as ClO₂) and the surrounding KClO₄ lattice. researchgate.net Such temperature-dependent measurements can reveal information about the thermal activation of molecular rotation or libration within the trapping site.

While the concept is well-established, specific and detailed studies focusing solely on the temperature dependence of the spin Hamiltonian for the tetraoxidochlorine(.) radical itself are not prominently featured in the surveyed literature. Such an investigation would be valuable for fully characterizing the radical's interaction with its environment and any potential fluxional behavior it may exhibit.

Photoelectron Spectroscopy (PES)

Photoelectron spectroscopy (PES) is a powerful experimental technique used to investigate the electronic structure of molecules by measuring the kinetic energies of electrons ejected upon photoionization. In the context of the tetraoxidochlorine(.) radical, anion photoelectron spectroscopy is particularly valuable. This method involves generating the corresponding anion (ClO₄⁻), which is then irradiated with a high-energy monochromatic light source, causing an electron to detach.

Investigation of Electronic Structure and Electron Affinities of ClOₓ (x=2-4) Radicals and Anions

A systematic investigation using anion photoelectron spectroscopy of the higher chlorine oxide anions (ClOₓ⁻, where x = 2-4) has provided crucial experimental data on the electronic structure and electron affinities (EA) of their corresponding neutral radicals. nationalmaglab.org

The electron affinity of a species is the energy released when an electron is added to a neutral atom or molecule to form a negative ion. For the ClO₄ radical, the EA is exceptionally high, a fact confirmed by these PES studies. The electron affinity of ClO₄ was experimentally determined for the first time to be 5.25 ± 0.10 eV. nationalmaglab.org This high value indicates that the ClO₄ radical has a very strong tendency to accept an electron, forming the stable perchlorate anion (ClO₄⁻).

The PES experiments also provided data for the other higher chlorine oxides. The electron affinity for the ClO₃ radical was also measured for the first time and found to be very high at 4.25 ± 0.10 eV. nationalmaglab.org In the same series of experiments, low-lying excited states were observed for ClO₂ and ClO₃. nationalmaglab.org However, even when using a high photon energy of 157 nm (7.866 eV), no excited electronic states were observed for the ClO₄ radical. wikipedia.orgnationalmaglab.org This suggests that the first excited electronic state of the ClO₄ radical lies at an energy greater than 7.8 eV above its ground state.

The experimental data gathered from these PES studies are summarized in the table below.

| Species | Experimental Electron Affinity (eV) | Reference |

|---|---|---|

| ClO₂ | 2.14 eV | researchgate.net |

| ClO₃ | 4.25 ± 0.10 eV | nationalmaglab.org |

| ClO₄ | 5.25 ± 0.10 eV | nationalmaglab.org |

Comparative Analysis of Experimental and Theoretical Spectroscopic Data

The synergy between experimental measurements and high-level theoretical calculations is essential for a comprehensive understanding of transient species like the tetraoxidochlorine(.) radical. Comparisons reveal the accuracy of theoretical models and help in the definitive assignment of experimental spectra.

There is excellent agreement between the experimentally determined electron affinity of ClO₄ (5.25 ± 0.10 eV) from photoelectron spectroscopy and theoretical predictions. nationalmaglab.org Multiple computational studies, using methods such as density functional theory (DFT) and coupled cluster methods, have predicted the adiabatic electron affinity of the ClO₄ radical to be near 5.2 eV or 5.1 eV. wikipedia.orgresearchgate.netcapes.gov.br This strong correlation validates the theoretical models used and confirms the exceptionally high electron affinity of the radical.

A point of interesting divergence between theory and experiment has been the ground-state geometry of the ClO₄ radical. Theoretical investigations consistently predict that the minimum energy structure on the potential energy surface corresponds to a C₂ᵥ-symmetry geometry. capes.gov.brresearchgate.net However, a C₃ᵥ structure has been identified experimentally. capes.gov.br Theoretical calculations clarify this by showing that the C₃ᵥ structure is an energy saddlepoint, lying only a few kcal/mol higher in energy than the true C₂ᵥ minimum. capes.gov.br This small energy difference suggests that the radical may be fluxional or that matrix effects in experiments could play a role in stabilizing a higher symmetry structure.

The lack of observed excited states for ClO₄ in PES experiments up to 7.866 eV is also consistent with theoretical calculations, which place the lowest-lying excited states at very high energies. nationalmaglab.orgresearchgate.net The excellent agreement between the experimental and theoretical results for electron affinities and electronic state energies has confirmed and reinforced the predictions of previous calculations. nationalmaglab.org

| Parameter | Experimental Value | Theoretical Value | Reference |

|---|---|---|---|

| Electron Affinity | 5.25 ± 0.10 eV | ~5.2 eV | nationalmaglab.orgcapes.gov.br |

| Ground State Geometry | C₃ᵥ (Identified) | C₂ᵥ (Predicted Minimum) | capes.gov.br |

Reaction Kinetics and Mechanisms of Tetraoxidochlorine .

Reactivity with Inorganic Species

The reaction between the tetraoxidochlorine(.) radical and ammonia (B1221849) is a complex process. In aqueous solutions, active chlorine species react with ammonia to produce various chloramines and eventually nitrogen gas. gdut.edu.cn The reaction is reported to be second order and is highly dependent on pH. researchgate.net While gas-phase reactions are less studied, the initial step is believed to be the abstraction of a hydrogen atom from ammonia by the chlorine radical, although the subsequent reaction pathways are not well-established in the gas phase.

The interactions of tetraoxidochlorine(.) with ozone and nitrogen oxides are fundamental to its role in stratospheric ozone depletion. The reaction with ozone is a key step in the catalytic cycle of ozone destruction. libretexts.orghartismere.comsenecalearning.comyoutube.com A chlorine radical reacts with ozone to form tetraoxidochlorine(.) and molecular oxygen. hartismere.com This tetraoxidochlorine(.) radical can then react with an oxygen atom to regenerate a chlorine radical, which can participate in further ozone destruction. scielo.org.mx

The reactions with nitrogen oxides, specifically nitrogen monoxide (NO) and nitrogen dioxide (NO₂), are also of great importance. The reaction with NO produces a chlorine atom and nitrogen dioxide. nasa.govaip.org Theoretical studies suggest that this reaction can proceed through different pathways, with the rate constant being influenced by temperature. acs.org The reaction between ClO· and NO has a negative activation barrier. acs.org

The reaction with NO₂ is an association reaction that primarily forms chlorine nitrate (B79036) (ClONO₂). rsc.orgchegg.com This reaction is crucial as it sequesters both chlorine and nitrogen oxides into a reservoir species, temporarily halting their participation in catalytic ozone destruction cycles. acs.org The formation of chlorine nitrate is a third-order reaction, dependent on the presence of a third body (M) to stabilize the product. rsc.orgchegg.com Theoretical studies have explored the potential energy surface of this reaction, identifying various isomers of ClNO₃. nih.gov

| Reactant | Products | Rate Constant (k) at 298 K (cm³ molecule⁻¹ s⁻¹) | Temperature Dependence |

|---|---|---|---|

| O₃ | Cl· + O₂ | 1.2 x 10⁻¹³ | k(T) = 2.9 x 10⁻¹¹ exp(-2100/T) |

| NO | Cl· + NO₂ | 1.7 x 10⁻¹¹ | k(T) = 6.2 x 10⁻¹² exp(295/T) nasa.govaip.org |

| NO₂ + M | ClONO₂ + M | 1.8 x 10⁻³¹ (M=N₂) | Third-order reaction rsc.org |

There is evidence to suggest that the tetraoxidochlorine(.) radical can form a weakly bound complex with molecular oxygen (O₂), denoted as ClO•O₂. nasa.gov The formation of this asymmetric complex has been proposed to explain certain observations in stratospheric chemistry, such as the suppression of the quantum yield in the chlorine-photosensitized decomposition of ozone in the presence of O₂. nasa.gov The existence of the ClO•O₂ complex could influence the partitioning of chlorine species and potentially mitigate ozone destruction by acting as a temporary reservoir for ClO·. nasa.gov Theoretical studies have also investigated the reaction of the related ClOO radical with NO, which can proceed through an addition-elimination mechanism involving intermediates. nih.govaip.org

Reactivity with Organic Species

The reactions of the tetraoxidochlorine(.) radical with volatile organic compounds (VOCs) are an important aspect of tropospheric chemistry, potentially impacting air quality and secondary aerosol formation.

Tetraoxidochlorine(.) radicals can initiate the oxidation of various VOCs. In the case of m-xylene , chlorine radical-initiated oxidation leads to the formation of secondary organic aerosol (SOA). rsc.orgrsc.org The reaction pathways and products differ from those of hydroxyl radical oxidation. rsc.orgresearchgate.net For instance, the formation of 2-methyl-1,4-benzoquinone is a characteristic product of the hydrogen abstraction pathway by the chlorine radical. rsc.org

The oxidation of alpha-pinene , a major biogenic VOC, by chlorine radicals has been shown to produce highly oxygenated organic molecules (HOMs) and contribute to SOA formation. acs.orgcopernicus.orgresearchgate.net The reaction can proceed via either addition of the chlorine radical to the double bond or by hydrogen abstraction. copernicus.orgresearchgate.net

For isoprene (B109036) , another significant biogenic VOC, the reaction with chlorine radicals is rapid. acs.orgresearchgate.net The reaction proceeds through both addition of the chlorine atom to the double bonds and hydrogen abstraction. nsf.govaip.org The dominant pathway is addition, accounting for approximately 85% of the initial reaction. nsf.gov

| VOC | Rate Constant (k) (cm³ molecule⁻¹ s⁻¹) |

|---|---|

| m-xylene | ~1.5 x 10⁻¹⁰ |

| alpha-pinene | ~3.3 x 10⁻¹⁰ |

| isoprene | (4.0 ± 0.3) x 10⁻¹⁰ acs.orgresearchgate.net |

The reactivity of chlorine radicals with unsaturated organic compounds is characterized by the competition between two main reaction pathways: hydrogen abstraction and addition to a double bond. researchgate.netwikipedia.orglumenlearning.com

In the reaction with m-xylene , hydrogen abstraction from the methyl groups is a significant pathway, leading to the formation of specific oxidation products like 2-methyl-1,4-benzoquinone. rsc.org This is in contrast to the hydroxyl radical, which predominantly adds to the aromatic ring. rsc.org

For alpha-pinene , both hydrogen abstraction and addition of the chlorine radical to the C=C double bond occur. copernicus.orgresearchgate.net The addition pathway leads to the formation of a carbon-centered radical, which then reacts with molecular oxygen to form a peroxy radical, a precursor to HOMs. researchgate.net The abstraction pathway also leads to a peroxy radical after the addition of O₂. researchgate.net

In the case of isoprene , the addition of the chlorine atom to one of the double bonds is the major reaction channel, accounting for about 85% of the reaction, while hydrogen abstraction accounts for the remaining 15%. nsf.gov Theoretical studies have investigated the relative stability of the different adduct isomers formed from the addition reaction. aip.org

Role in Radical Chain Mechanisms

Radical chain reactions are fundamental processes in chemistry, consisting of three main stages: initiation, propagation, and termination. chemguide.co.uklibretexts.orglibretexts.org The initiation step involves the initial formation of radicals, often induced by energy from UV light or heat. chemguide.co.uk Propagation steps are reactions where a radical reacts with a stable molecule to form a new radical, thus continuing the chain. chemguide.co.uklibretexts.org Termination occurs when two radicals combine, ending the chain. chemguide.co.uk

While the direct role of tetraoxidochlorine(.) in atmospheric radical cycles is not extensively documented, chlorine-containing radicals, in general, are significant in atmospheric chemistry. copernicus.org They can participate in catalytic cycles that affect atmospheric composition. copernicus.org For instance, chlorine radicals can interact with ozone and nitrogen oxides. copernicus.org

There is speculation that the formation of perchloric acid (HClO₄) on sulfate (B86663) aerosols in the stratosphere could involve chlorine oxide radicals. nih.gov Laboratory studies have shown that the reaction of chlorine monoxide (ClO) radicals on sulfuric acid solutions can produce small amounts of perchloric acid. nih.gov This suggests a potential, though not fully elucidated, pathway where ClO₄ or related species could act as intermediates. nih.gov In the lower stratosphere, under conditions of high aerosol loading such as after a volcanic eruption, perchloric acid could become a significant reservoir for inorganic chlorine. nih.gov

The propagation phase of a radical chain reaction is what allows the reaction to continue without a continuous external energy input after initiation. chemguide.co.uklibretexts.org In this stage, a radical reacts to form a new radical. chemguide.co.uk For a hypothetical reaction involving tetraoxidochlorine(.), a propagation step could involve the abstraction of a hydrogen atom from a molecule like methane (B114726) (CH₄), although this specific reaction is not documented.

Termination reactions are crucial as they remove reactive free radicals from the system, bringing a chain reaction to a halt. chemguide.co.uk This typically happens when two radicals collide and combine to form a stable, non-radical molecule. chemguide.co.uk Due to the low concentration of radicals compared to other molecules, termination reactions are relatively rare events. wikipedia.org

Table 1: General Types of Radical Chain Reaction Steps

| Step | Description | General Example |

| Initiation | A non-radical species forms two radical species, often requiring energy input (e.g., UV light). | Cl₂ + hv → 2 Cl• |

| Propagation | A radical reacts with a non-radical to form a new radical and a new non-radical. The chain continues. | Cl• + CH₄ → HCl + •CH₃•CH₃ + Cl₂ → CH₃Cl + Cl• |

| Termination | Two radicals combine to form a stable, non-radical product, ending the chain. | Cl• + Cl• → Cl₂•CH₃ + Cl• → CH₃Cl•CH₃ + •CH₃ → C₂H₆ |

Electron Transfer Reactions

Electron transfer is a fundamental process in many chemical reactions, including those involving radicals. utexas.eduyoutube.com In these reactions, an electron moves from one chemical species to another. youtube.com This process can lead to the formation of radical anions or radical cations. utexas.edu Radicals, having an unpaired electron, can act as either oxidizing agents (accepting an electron) or reducing agents (donating an electron).

The electron affinity of chlorine tetraoxide has been calculated to be approximately 561 kJ/mol using the Born-Haber cycle. wikipedia.org This high electron affinity suggests that the tetraoxidochlorine(.) radical would be a strong oxidizing agent, readily accepting an electron to form the perchlorate (B79767) anion (ClO₄⁻).

Reactions involving electron transfer can be initiated by chemical, electrochemical, or photochemical methods. utexas.edu For instance, visible light photoredox catalysis utilizes photocatalysts that, upon irradiation, can facilitate single electron transfer processes, leading to the generation of radicals. nih.gov A species like tetraoxidochlorine(.) could potentially participate in such cycles, although specific studies are lacking.

Mechanistic Pathways for Formation and Decomposition

The tetraoxidochlorine(.) radical is unstable, and its formation requires specific conditions. wikipedia.org Early reports from 1923 suggested its production from the reaction of iodine and silver perchlorate, but this was later contested, with the product believed to be iodine perchlorate. wikipedia.orgsciencemadness.org

More definitive evidence for the formation of ClO₄ comes from modern laboratory techniques. Low-pressure flash thermolysis of precursor molecules containing a -OClO₃ group, followed by rapid quenching and isolation in a noble gas matrix at very low temperatures (e.g., 5 or 15 K), has been used to generate and study this elusive radical. researchgate.netnih.gov

Table 2: Investigated Formation Methods for Tetraoxidochlorine(.)

| Method | Precursors | Conditions | Outcome | Reference |

| Historical (Disputed) | Iodine (I₂) and Silver Perchlorate (AgClO₄) | Anhydrous diethyl ether | Initially claimed to produce (ClO₄)₂, later disputed. | wikipedia.org |

| Matrix Isolation Spectroscopy | Molecules with -OClO₃ group | Low-pressure flash thermolysis, dilution in Ne or O₂, matrix isolation at 5-15 K | Successful generation and spectroscopic study of ClO₄ radical. | researchgate.netnih.gov |

Due to its high reactivity and instability, the tetraoxidochlorine(.) radical readily decomposes. wikipedia.org Studies using matrix isolation spectroscopy have provided some insight into its behavior. When isolated in a solid oxygen matrix, ClO₄ has been observed to react to form ClO₆Cl. wikipedia.org Other studies have shown that upon annealing, chlorine tetraoxide can produce molecular oxygen (O₂). researchgate.net The decomposition of the related perchlorate ion (ClO₄⁻) is known to be thermodynamically favorable but has a high activation energy, making it kinetically slow at normal environmental concentrations. ornl.gov The decomposition of lithium perchlorate, for instance, has been studied at high temperatures and is known to produce lithium chloride and oxygen, with chlorate (B79027) (ClO₃⁻) as an intermediate. researchgate.net

Role of Tetraoxidochlorine . in Atmospheric and Environmental Chemistry

Stratospheric Chemistry and Ozone Depletion

The stratosphere is a region of the atmosphere where ozone (O₃) is both formed and destroyed through a series of photochemical reactions. The introduction of anthropogenic halogen compounds has significantly perturbed this natural balance, leading to ozone depletion. While chlorine monoxide (ClO) is a key player in this process, the direct role of the tetraoxidochlorine(•) radical in major catalytic cycles is not established; its main relevance is linked to the broader chemistry of chlorine oxides and their endpoints.

The primary mechanisms for chlorine-mediated ozone loss in the stratosphere, particularly in the polar regions, are well-established catalytic cycles involving chlorine (Cl) and chlorine monoxide (ClO) radicals. noaa.govtheozonehole.org The most prominent of these is the ClO dimer cycle, which is highly efficient at destroying ozone in the cold conditions of the polar winter and spring. researchgate.net

The ClO Dimer Cycle:

Dimer Formation: Two ClO radicals combine to form a dimer, dichlorine peroxide (Cl₂O₂).

ClO + ClO + M → Cl₂O₂ + M

Photolysis: The Cl₂O₂ molecule is readily broken apart by sunlight (photolysis).

Cl₂O₂ + hv → 2Cl + O₂

Ozone Destruction: The resulting chlorine atoms are highly reactive and attack ozone molecules.

2(Cl + O₃ → ClO + O₂) Net Reaction: 2O₃ → 3O₂

Reactions on Aerosols: A significant interaction involves the chemistry of chlorine radicals on the surface of stratospheric sulfate (B86663) aerosols. These aerosols, composed primarily of sulfuric acid and water, are ubiquitous in the stratosphere. Laboratory measurements have shown that the reaction of ClO radicals on sulfuric acid solutions can lead to the formation of small amounts of perchloric acid (HClO₄). acs.org This process represents a pathway for converting active chlorine into a stable reservoir species. Following major volcanic eruptions, which inject large amounts of sulfur into the stratosphere and enhance the aerosol loading, HClO₄ could become a more significant reservoir for chlorine in the lower stratosphere. pnas.org

Atmospheric Production of Perchlorate (B79767)

The formation of the perchlorate anion (ClO₄⁻) is the most critical environmental role stemming from the chemistry of tetraoxidochlorine(•). Perchlorate is found globally in soil, precipitation, and polar ice, with its origins largely attributed to atmospheric production. researchgate.net Evidence from ice cores suggests that perchlorate is produced from activated chlorine species in the stratosphere. researchgate.net

The precise chemical pathways leading to perchlorate formation are still an area of active research, but several mechanisms have been proposed, involving both gas-phase and heterogeneous reactions. pnas.orgnih.gov

A key proposed gas-phase mechanism involves the oxidation of chlorine dioxide (OClO): pnas.org

OClO + O₃ → ClO₃ + O₂

ClO₃ + OH• → HClO₄

Once formed, the highly soluble perchloric acid (HClO₄) can be taken up by aerosol particles and subsequently deposited on the Earth's surface. Other proposed pathways involve the oxidation of various chlorine and oxy-chlorine species by ozone, often mediated by UV radiation or occurring in aqueous phases. researchgate.netacs.orgnih.gov

| Reaction Type | Precursor(s) | Primary Oxidant(s) | Key Intermediates/Products | Reference(s) |

|---|---|---|---|---|

| Gas-Phase | OClO, OH• | O₃ | ClO₃, HClO₄ | pnas.org |

| Aqueous/Heterogeneous | Cl⁻, HOCl/OCl⁻, ClO₂⁻ | O₃ | ClO₄⁻ | acs.orgnih.gov |

| Aerosol Surface | ClO• | - (on H₂SO₄) | HClO₄ | acs.org |

| Electrical Discharge | Chloride Aerosols | - | ClO₄⁻ | researchgate.net |

The formation of perchlorate, which has chlorine in its highest oxidation state (+7), inherently relies on powerful oxidizing chemistry. The central players in this process are ozone (O₃) and the hydroxyl radical (OH•). researchgate.net

Ozone (O₃): Ozone is a key oxidant in many of the proposed mechanisms, capable of oxidizing lower-oxidation-state chlorine compounds (e.g., chloride, chlorite) to produce perchlorate, particularly in aqueous systems. acs.orgnih.gov

Hydroxyl Radical (OH•): The OH radical is crucial in the gas-phase pathway, where it is responsible for the final conversion of the ClO₃ radical into perchloric acid. pnas.org

Activated Chlorine Species: The entire process is initiated by the presence of activated chlorine species, often referred to as chlorine free radicals (e.g., Cl•, ClO•). researchgate.net These radicals are themselves generated from the breakdown of stable chlorine source gases, such as CFCs, in the stratosphere. researchgate.net It is the reaction between these chlorine radicals and ozone that is believed to initiate the formation pathways for perchlorate in the stratosphere. researchgate.net

The efficiency of perchlorate production is modulated by a variety of environmental factors.

Temperature: Low stratospheric temperatures are critical for the formation of Polar Stratospheric Clouds (PSCs). These clouds, composed of water ice and nitric acid, provide surfaces for heterogeneous reactions that convert stable chlorine reservoirs (like HCl and ClONO₂) into active chlorine radicals (Cl, ClO). wikipedia.org This activation of chlorine is a prerequisite for both ozone depletion and the subsequent formation of perchlorate.

Aerosols: Stratospheric aerosols serve as crucial sites for chemical reactions. As mentioned, reactions on sulfuric acid aerosols can produce HClO₄. acs.org Furthermore, measurements have shown that perchlorate in the stratosphere is found almost exclusively within less-common aerosol particles, such as those originating from biomass burning, rather than in the more abundant sulfuric acid particles. pnas.org

Water Ice and Humidity: The presence of water, either as ice in PSCs or as vapor (humidity), has a complex influence. While ice particles in PSCs are essential for activating chlorine, some laboratory experiments have indicated that high air humidity can be unfavorable for perchlorate production in certain reaction pathways. acs.org

| Environmental Condition | Influence on Perchlorate Formation | Reference(s) |

|---|---|---|

| Low Temperature | Promotes PSC formation, which activates chlorine precursors. | wikipedia.org |

| Sulfate Aerosols | Provide surfaces for heterogeneous reactions (e.g., ClO → HClO₄). | pnas.orgacs.org |

| Water Ice (in PSCs) | Enables the activation of stable chlorine reservoir species. | wikipedia.org |

| Humidity | May be unfavorable for production in some laboratory-simulated pathways. | acs.org |

Tropospheric Oxidation Processes

Chlorine radicals are potent oxidizers that can initiate and participate in complex chemical reactions in the troposphere, the lowest layer of Earth's atmosphere. pnas.orgnih.gov Their presence can alter traditional oxidation pathways, which are primarily driven by the hydroxyl radical. researchgate.net

Influence on Secondary Organic Aerosol (SOA) Formation

The oxidation of VOCs by chlorine radicals can lead to the formation of low-volatility products that subsequently partition into the aerosol phase, forming Secondary Organic Aerosol (SOA). utexas.eduacs.org Research has shown that chlorine-initiated oxidation of various precursors, such as isoprene (B109036) and aromatic hydrocarbons, results in SOA formation. utexas.edursc.orgcopernicus.org

Environmental chamber studies have demonstrated that the oxidation of isoprene by chlorine radicals produces SOA with yields ranging from 7% to 36%. copernicus.org Similarly, experiments on m-xylene, an aromatic hydrocarbon, revealed that oxidation initiated by molecular chlorine (Cl₂), a precursor to Cl• radicals, leads to more highly oxidized and less fragmented SOA compared to hydroxyl radical-initiated pathways. rsc.org The chemical composition of the resulting aerosol can also include organochlorides. utexas.educopernicus.org Modeling studies suggest that chlorine chemistry can significantly impact SOA concentrations, particularly in polluted winter conditions, by both directly forming SOA from chlorine-initiated reactions and indirectly by increasing the concentrations of other oxidants like •OH. acs.orgnih.gov

Impact on Tropospheric Ozone Production

The influence of chlorine radicals on tropospheric ozone (O₃) is complex and highly dependent on ambient chemical conditions, particularly the levels of nitrogen oxides (NOx). acs.orgcopernicus.org Chlorine atoms react with VOCs to produce peroxy radicals (RO₂), which, in the presence of sufficient NOx, can oxidize nitric oxide (NO) to nitrogen dioxide (NO₂). The subsequent photolysis of NO₂ is a key step in the formation of ground-level ozone. utexas.edu

Because chlorine radicals often react with alkanes and other VOCs orders of magnitude faster than hydroxyl radicals, they can significantly enhance the rate of ozone production, especially during the early morning hours when other radical sources are less abundant. pnas.orgresearchgate.netacs.org This effect is particularly pronounced in polluted, radical-limited environments where the rapid oxidation of hydrocarbons by Cl• can be more efficient at producing ozone than oxidation by •OH. acs.orgresearchgate.net However, chlorine radicals can also react directly with ozone, which acts as an ozone sink. acs.orgcopernicus.org Therefore, the net effect on ozone concentrations depends on the balance between production-enhancing and destruction pathways. acs.orgcopernicus.org

Interactive Data Table: Impact of Chlorine Radicals on Ozone and Oxidant Levels

| Study Finding | Impact on Atmospheric Components | Chemical Environment | Citation |

| Enhanced Ozone Formation | Addition of chlorine resulted in a rapid enhancement of ozone formation (>75 ppb/hr) | Morning hours in captive ambient air | utexas.edu |

| Increased ROx Levels | Daytime Cl• from ClNO₂ increased ROx levels by up to 27%–37% | Polluted winter conditions | copernicus.org |

| Increased Daily O₃ Production | Daytime Cl• from ClNO₂ increased daily O₃ productions by up to 13%–18% | Polluted winter conditions | copernicus.org |

| Decreased Global Ozone | Chlorine chemistry can decrease global tropospheric ozone burdens | Global model, associated with bromine chemistry | copernicus.org |

| Increased Ozone Efficiency | Cl• is more efficient at oxidizing organics and producing ozone than •OH | High NOx, radical-limited environments | acs.org |

Differentiation from Hydroxyl Radical Chemistry in Oxidation Pathways

While both chlorine and hydroxyl radicals are powerful atmospheric oxidants, their chemical reactivity and reaction mechanisms with organic compounds differ significantly, leading to distinct oxidation pathways and products. acs.orgrsc.org

Key Differences in Reactivity and Mechanisms:

Reaction Rates: Chlorine radicals react with many hydrocarbons, particularly alkanes, much faster than hydroxyl radicals—often by several orders of magnitude. researchgate.netacs.org

Reaction Pathways: With aromatic hydrocarbons, •OH predominantly adds to the aromatic ring. In contrast, Cl• radicals tend to abstract a hydrogen atom from alkyl substituents on the ring. rsc.org For other organic compounds, Cl• can react via hydrogen atom transfer (HAT), radical adduct formation (RAF), and single electron transfer (SET) pathways. Quantum chemical calculations show that SET pathways are more thermodynamically favorable for Cl• compared to •OH. nih.govacs.org

Radical Cycling: The hydroxyl radical is part of catalytic cycles where it can be regenerated. Chlorine radicals, however, are generally not regenerated in tropospheric oxidation cycles, meaning they are consumed in the process. researchgate.netacs.org

Inorganic Reactions: The dominant inorganic reaction for •OH is with NO₂ to form nitric acid (HNO₃), which acts as a radical sink. For Cl•, a dominant reaction is with ozone to form the chlorine monoxide radical (ClO•), which is a radical propagation step that can lead to further chemistry. acs.org

Sources of Chlorine Radicals in the Atmosphere

Atmospheric chlorine radicals originate from the photolysis or reaction of various precursor molecules, which are supplied by both human-caused and natural sources. acs.orgcopernicus.org

Contribution from Anthropogenic Emissions (e.g., CFCs, ClNO₂)

Human activities are a significant source of reactive chlorine in the troposphere. While long-lived chlorofluorocarbons (CFCs) are primarily a concern for stratospheric ozone depletion, their degradation can contribute to the chlorine budget. defra.gov.uk More direct and impactful in the troposphere are precursors formed from industrial and combustion-related pollution. researchgate.netbohrium.comresearchgate.net

A primary pathway for chlorine radical production in polluted areas is through the formation of nitryl chloride (ClNO₂). nih.govutexas.edu This occurs via the nighttime heterogeneous reaction of dinitrogen pentoxide (N₂O₅) on chloride-containing aerosols. pnas.orgcopernicus.org The ClNO₂ then builds up overnight and rapidly photolyzes after sunrise to release a chlorine radical and NO₂. pnas.orgcopernicus.org Sources of the necessary chloride aerosol include industrial emissions, coal combustion, and biomass burning. researchgate.netcopernicus.orgresearchgate.net Other direct anthropogenic sources can include emissions of molecular chlorine (Cl₂) from industrial processes and water treatment facilities. researchgate.net

Interactive Data Table: Anthropogenic Chlorine Precursors and Sources

| Precursor | Formation/Source | Role in Cl• Production | Citation |

| Nitryl Chloride (ClNO₂) ** | Heterogeneous reaction of N₂O₅ on chloride aerosols | Photolyzes in sunlight to yield Cl• and NO₂ | pnas.orgnih.govcopernicus.org |

| Molecular Chlorine (Cl₂) ** | Industrial emissions, water treatment, waste incineration | Photolyzes to yield two Cl• radicals | researchgate.net |

| Organochlorines (e.g., CFCs) | Industrial solvents, refrigerants | Long-term source, primarily for the stratosphere | defra.gov.uk |

| Coal Combustion | Burning of coal containing chlorine | Releases HCl and particulate chloride, which can form ClNO₂ | copernicus.org |

Natural Sources (e.g., Cl₂, volcanic HCl)

Natural processes also contribute significantly to the atmospheric chlorine budget. The most substantial natural source is sea salt aerosol produced from the ocean. noaa.gov Chemical reactions on the surface of these aerosols can release reactive chlorine into the gas phase. For example, acidic gases like nitric acid (HNO₃) or sulfuric acid (H₂SO₄) can displace hydrochloric acid (HCl) from sea salt particles. nih.govcopernicus.org The subsequent reaction of HCl with the hydroxyl radical is a major source of chlorine atoms. copernicus.org